molecular formula C17H25N3O4S2 B2912286 2-Methoxy-5-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide CAS No. 2320208-89-5

2-Methoxy-5-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide

Cat. No.: B2912286
CAS No.: 2320208-89-5
M. Wt: 399.52
InChI Key: YKXGQYQWXUYSEY-UHFFFAOYSA-N
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Description

2-Methoxy-5-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a methoxy group, a diazepane ring, and a sulfonyl group, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-Methoxy-5-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide typically involves multiple steps, including the formation of the diazepane ring and the introduction of the sulfonyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2-Methoxy-5-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-5-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful for studying biochemical pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-Methoxy-5-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide can be compared with similar compounds, such as:

  • N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
  • N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

These compounds share structural similarities but differ in specific functional groups, which can affect their chemical properties and applications. The uniqueness of this compound lies in its combination of a methoxy group, a diazepane ring, and a sulfonyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-5-[[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S2/c1-24-16-4-3-14(11-15(16)17(18)21)26(22,23)20-7-2-6-19(8-9-20)13-5-10-25-12-13/h3-4,11,13H,2,5-10,12H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXGQYQWXUYSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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